Diethyl 2,5-difluorobenzylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCUKRWGXXYSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Diethyl 2,5 Difluorobenzylphosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organophosphorus Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organophosphorus compounds, providing detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the ethyl groups of the phosphonate (B1237965) moiety and the protons of the difluorobenzyl group. The methylene (B1212753) protons of the ethyl groups would likely appear as a doublet of quartets due to coupling with both the phosphorus atom and the adjacent methyl protons. The methyl protons would present as a triplet. The benzylic protons are anticipated to be a doublet due to coupling with the phosphorus atom. The aromatic protons would exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbons of the ethyl groups and the benzylic carbon would show characteristic couplings to the phosphorus atom. The aromatic carbons would exhibit additional splitting due to coupling with the attached fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a crucial tool for confirming the substitution pattern of the aromatic ring. The two fluorine atoms at the 2- and 5-positions would each produce a distinct signal, with their chemical shifts and coupling constants providing definitive evidence of their location.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for organophosphorus compounds and typically shows a single resonance for Diethyl 2,5-difluorobenzylphosphonate in a well-defined chemical shift region for phosphonates. mdpi.comresearchgate.nethuji.ac.il The multiplicity of this signal in a proton-coupled spectrum can provide further structural confirmation. huji.ac.il The chemical shift is a sensitive indicator of the electronic environment of the phosphorus atom. acs.orgresearchgate.net
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | -CH₂- (ethyl) | ~4.1 | dq | J(H,H) ≈ 7, J(H,P) ≈ 7 |
| ¹H | -CH₃ (ethyl) | ~1.3 | t | J(H,H) ≈ 7 |
| ¹H | -CH₂- (benzyl) | ~3.2 | d | J(H,P) ≈ 22 |
| ¹H | Aromatic-H | 6.9 - 7.2 | m | - |
| ¹³C | -CH₂- (ethyl) | ~62 | d | J(C,P) ≈ 7 |
| ¹³C | -CH₃ (ethyl) | ~16 | d | J(C,P) ≈ 6 |
| ¹³C | -CH₂- (benzyl) | ~33 | d | J(C,P) ≈ 139 |
| ¹³C | Aromatic-C | 115 - 160 | m | J(C,F) and J(C,P) |
| ³¹P | P | ~25 | s (decoupled) | - |
| ¹⁹F | F | -110 to -120 | m | - |
For an unambiguous assignment of all proton and carbon signals, especially within the complex aromatic region, multi-dimensional NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY helps in identifying proton-proton coupling networks, while HSQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These experiments would be instrumental in definitively assigning the signals of the 2,5-difluorobenzyl moiety.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. libretexts.orglibretexts.org
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, confirming its atomic composition. The high accuracy of HRMS helps to distinguish the target compound from other species with the same nominal mass.
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.orgyoutube.com The molecular ion of this compound would undergo characteristic fragmentation upon ionization. Common fragmentation pathways for benzylphosphonates include cleavage of the P-C bond, leading to the formation of a difluorobenzyl cation, and rearrangements involving the ethyl groups. nih.govresearchgate.netresearchgate.net The analysis of these fragment ions provides corroborative evidence for the proposed structure.
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Ion Structure | Description |
| 278 | [C₁₁H₁₅F₂O₃P]⁺ | Molecular Ion |
| 250 | [C₉H₁₁F₂O₃P]⁺ | Loss of ethylene (B1197577) (C₂H₄) |
| 141 | [C₄H₁₀O₃P]⁺ | Diethyl phosphonate fragment |
| 127 | [C₇H₅F₂]⁺ | Difluorobenzyl cation |
Chromatographic Separations in Compound Isolation and Purity Assessment
Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures and for the assessment of its purity.
Flash Column Chromatography: Following synthesis, flash column chromatography using silica (B1680970) gel is a standard method for the purification of diethyl benzylphosphonates. nih.gov A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate, is used to elute the compound from the column, separating it from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): The purity of the isolated this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques separate the compound from any remaining impurities, and the area of the peak corresponding to the product provides a quantitative measure of its purity. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of this compound and in confirming its molecular weight and fragmentation pattern, which is crucial for structural verification.
In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph, where it travels through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column. For this compound, a non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, would be suitable. The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the efficient separation of the target compound from any impurities or residual starting materials.
Following separation by GC, the eluted compound enters the mass spectrometer. Electron ionization is a common method used, where the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The expected mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would arise from the cleavage of the phosphonate and benzyl (B1604629) moieties. Characteristic fragments would include the loss of ethoxy groups, the cleavage of the P-C bond, and the formation of the 2,5-difluorobenzyl cation. Analysis of these fragmentation patterns provides a fingerprint of the molecule, confirming its identity.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Retention Time | Dependent on specific GC conditions (column, temperature program) |
| Molecular Ion (M+) | Expected at m/z corresponding to the molecular weight of C11H15F2O3P |
| Key Fragment Ions | Fragments corresponding to the loss of C2H5O, C2H4, and the formation of the C7H5F2+ cation |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical determination of purity and the preparative isolation of this compound.
For analytical purposes, reversed-phase HPLC is a commonly employed method. In this setup, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The choice of mobile phase is critical for achieving good separation. A mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water is typically used. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to optimize the separation of the target compound from any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions and is used for identification. Detection is often performed using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light at a specific wavelength.
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. This is particularly useful for purifying the final product after synthesis.
Table 2: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | C18 (e.g., 21.2 mm x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL | 1-5 mL |
X-ray Crystallography for Solid-State Structural Analysis
While chromatographic and spectroscopic methods provide valuable information about the connectivity and purity of a molecule, X-ray crystallography offers the definitive three-dimensional structure of a compound in its solid state. This technique is contingent on the ability to grow a suitable single crystal of this compound.
For this compound, an X-ray crystal structure would confirm the planar structure of the difluorobenzyl ring, the tetrahedral geometry around the phosphorus atom, and the conformation of the diethyl phosphonate group. It would also reveal any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal packing. Although no published crystal structure for this specific compound is currently available, the data from such an analysis would be the gold standard for structural elucidation.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a, b, c (Å), β (°) |
| Bond Lengths (Å) | P=O, P-C, P-O, C-F, C-C |
| Bond Angles (°) | O=P-C, O=P-O, C-P-O |
Theoretical and Computational Chemistry Approaches to Diethyl 2,5 Difluorobenzylphosphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern molecular behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.net For Diethyl 2,5-difluorobenzylphosphonate, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its most stable three-dimensional structure. nih.gov
These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The fluorination of the benzene (B151609) ring is known to influence the electronic properties of the molecule. researchgate.net The presence of two electron-withdrawing fluorine atoms on the aromatic ring affects the charge distribution across the entire molecule. emerginginvestigators.org Mulliken population analysis, derived from these calculations, can quantify the partial atomic charges, revealing the electrostatic potential and identifying electron-rich and electron-poor centers within the molecule. bhu.ac.in For instance, the phosphorus atom is expected to carry a significant positive charge, while the phosphoryl oxygen and fluorine atoms will be strongly negative, influencing the molecule's intermolecular interactions.
Interactive Table: Predicted Geometric and Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| P=O | ~1.48 | The length of the double bond between phosphorus and the phosphoryl oxygen. |
| P-C | ~1.82 | The length of the single bond between phosphorus and the benzylic carbon. |
| C-F | ~1.35 | The average length of the carbon-fluorine bonds on the aromatic ring. |
| **Bond Angles (°) ** | ||
| O=P-C | ~115 | The angle defining the orientation of the phosphoryl and benzyl (B1604629) groups. |
| F-C-C | ~119 | The angle within the aromatic ring involving a fluorinated carbon. |
| Electronic Properties | ||
| Dipole Moment (Debye) | ~3.5 - 4.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on P | ~+1.2 to +1.5 e | The calculated partial positive charge on the phosphorus atom. |
| Mulliken Charge on O (P=O) | ~-0.8 to -1.0 e | The calculated partial negative charge on the phosphoryl oxygen atom. |
Note: The values presented are hypothetical and representative, based on typical DFT calculations for similar organophosphorus and fluorinated aromatic compounds. Actual values would require specific computation for this molecule.
Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. wikipedia.org By analyzing the change in electron density as an electron is added or removed, the Fukui function can pinpoint which atoms are most susceptible to attack. mdpi.com For electrophilic substitution on the aromatic ring, the Fukui function can predict the most likely position of attack, taking into account the directing effects of the fluorine and benzylphosphonate substituents.
Interactive Table: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Predicted Energy (eV) | Implication for Reactivity |
| HOMO Energy | ~ -7.5 to -8.5 | Indicates the energy required to remove an electron (ionization potential). |
| LUMO Energy | ~ -0.5 to -1.5 | Indicates the energy released when an electron is added (electron affinity). |
| HOMO-LUMO Gap (ΔE) | ~ 6.5 to 7.5 | A large gap suggests high kinetic stability and low reactivity. |
Note: These energy values are illustrative and based on typical ranges for stable organic molecules containing similar functional groups.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govaip.org For this compound, MD simulations can explore the rotational freedom around the P-C and C-O single bonds of the phosphonate (B1237965) group. osti.gov
These simulations can reveal the preferred conformations of the diethyl ester chains and their orientation relative to the difluorobenzyl ring. This is crucial for understanding how the molecule might interact with other molecules or biological targets. By simulating the molecule in different environments, such as in aqueous solution, MD can also shed light on solvation effects and the role of the hydrophobic difluorobenzyl group and the more hydrophilic phosphonate group in dictating its behavior. researchgate.net The results from MD are often analyzed to generate radial distribution functions, which describe the local structure of the simulated system. aip.org
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.
A primary synthetic route to benzylphosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. chinesechemsoc.orgresearchgate.net In the case of this compound, this would typically involve the reaction of triethyl phosphite with 2,5-difluorobenzyl bromide or chloride.
Computational methods can be used to model this reaction pathway. chemrxiv.orgchemrxiv.org This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. eco-vector.com For the SN2-type mechanism of the Arbuzov reaction, the first transition state would feature the nucleophilic attack of the phosphorus atom on the benzylic carbon, with simultaneous breaking of the carbon-halogen bond. chemrxiv.org A second transition state is involved in the subsequent dealkylation step. chemrxiv.org By calculating the energy of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction rates.
Beyond their synthesis, computational studies can illuminate the reactivity of phosphonates in various chemical transformations, such as hydrolysis. mdpi.com The hydrolysis of diethyl phosphonates can proceed under acidic or basic conditions and involves the cleavage of either the P-O or C-O bonds. DFT calculations can model the approach of a nucleophile (like a hydroxide (B78521) ion) to the phosphorus center. The calculations can help determine whether the reaction proceeds through an associative or dissociative mechanism by characterizing the relevant intermediates and transition states.
Furthermore, computational methods can provide insight into the reactivity of the C-H bonds of the benzylic methylene (B1212753) group and the aromatic ring. The presence of the electron-withdrawing phosphonate and fluoro groups can influence the acidity of these protons and the susceptibility of the ring to nucleophilic aromatic substitution. Theoretical studies on the mechanisms of phosphonate reactions, such as the Horner-Wadsworth-Emmons reaction, can also be extrapolated to understand how this compound might behave if the benzylic position were functionalized to create a phosphonate carbanion. uiowa.edu
Chemical Reactivity and Derivatization Strategies for Diethyl 2,5 Difluorobenzylphosphonate
Reactions at the Phosphonate (B1237965) Moiety
The diethyl phosphonate group is a versatile functional handle, enabling transformations such as hydrolysis, transesterification, and carbon-carbon bond formation.
Hydrolysis and Transesterification Reactions of Phosphonate Esters
The conversion of diethyl phosphonate esters to their corresponding phosphonic acids is a fundamental transformation. Typically, this is achieved through hydrolysis under acidic or basic conditions. However, phosphonate esters are generally more resistant to hydrolysis than their carboxylate ester counterparts. For substrates like diethyl 2,5-difluorobenzylphosphonate, the presence of the electron-withdrawing difluorobenzyl group can further influence this reactivity.
Acid-catalyzed hydrolysis often requires harsh conditions, such as refluxing with strong acids like concentrated hydrochloric or hydrobromic acid. Under these vigorous conditions, simultaneous cleavage of both ethyl esters occurs to yield 2,5-difluorobenzylphosphonic acid. Basic hydrolysis, using strong bases like sodium or potassium hydroxide (B78521), is also a viable method. However, similar to related fluorinated compounds, harsh basic conditions may lead to decomposition or side reactions on the aromatic ring. beilstein-journals.org
Transesterification offers a milder alternative for modifying the ester groups. This can be achieved by reacting the diethyl phosphonate with a different alcohol in the presence of a catalyst. This method is particularly useful for introducing more complex or functionally diverse ester groups.
Horner-Wadsworth-Emmons (HWE) Reaction and its Stereochemical Control
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. conicet.gov.ar This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com
The reaction sequence for this compound begins with the deprotonation of the benzylic carbon, which is acidic due to the adjacent electron-withdrawing phosphonate group and the difluorophenyl ring. Treatment with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), generates the corresponding phosphonate carbanion. wikipedia.org
This nucleophilic carbanion then readily adds to an aldehyde or ketone, forming a key intermediate. youtube.com This intermediate subsequently eliminates a water-soluble dialkyl phosphate (B84403) salt to form a new carbon-carbon double bond. organic-chemistry.org
A significant advantage of the HWE reaction is its high degree of stereocontrol, typically yielding the thermodynamically more stable (E)-alkene as the major product, especially when reacting with aldehydes. wikipedia.orgorganic-chemistry.org The stereochemical outcome is influenced by factors such as the steric bulk of the reactants and the reaction conditions. For instance, higher temperatures and the use of lithium salts can enhance (E)-selectivity. wikipedia.org
| Reactant 1 | Base | Reactant 2 (Aldehyde) | Major Product (E-alkene) |
| This compound | NaH | R-CHO | 1-(2,5-Difluorophenyl)-2-R-ethene |
Should the (Z)-alkene be the desired product, modifications to the HWE reaction, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF), can be employed. youtube.com
Other Phosphorus-Centered Transformations
Beyond hydrolysis and HWE reactions, the phosphonate moiety can undergo other transformations. The reduction of the phosphonate group to the corresponding phosphine (B1218219) can be achieved using strong reducing agents like lithium aluminum hydride, although this is a challenging transformation. Another possibility is the conversion of the diethyl ester to the phosphonic dichloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This phosphonic dichloride is a highly reactive intermediate that can be converted into a variety of other phosphonate derivatives, such as amides or different esters.
Reactions Involving the Fluorinated Aromatic Ring
The 2,5-difluorophenyl group is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome dictated by the combined directing effects of the two fluorine atoms and the benzylphosphonate substituent.
Electrophilic Aromatic Substitution with Fluorine Directing Effects
In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine the rate of reaction and the position of the incoming electrophile. wikipedia.org Halogens, including fluorine, are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. libretexts.org However, they are ortho, para-directors due to the ability of their lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. libretexts.org
The -CH₂P(O)(OEt)₂ group is also electron-withdrawing and thus deactivating, directing incoming electrophiles to the meta position.
In this compound, the directing effects are as follows:
The fluorine at C2 directs incoming electrophiles to the ortho (C3) and para (C5, already substituted) positions.
The fluorine at C5 directs to the ortho (C4, C6) positions.
The benzylphosphonate group at C1 directs to the meta (C3, C5) positions.
Nucleophilic Aromatic Substitution and Cine Substitution Pathways
Aromatic rings bearing strong electron-withdrawing groups and a good leaving group can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Fluorine, despite being a weak leaving group in SN1/SN2 reactions, can act as a leaving group in SNAr reactions. masterorganicchemistry.comyoutube.com
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.org
In this compound, a strong nucleophile (e.g., an alkoxide or an amine) could potentially displace one of the fluorine atoms.
Substitution at C2: Attack at this position would be stabilized by the ortho benzylphosphonate group and the para fluorine atom at C5.
Substitution at C5: Attack here would be stabilized by the ortho fluorine at C6 (unsubstituted position) and the meta benzylphosphonate group.
Stabilization is more effective from ortho and para positions, suggesting that substitution of the fluorine at C2 is the more probable SNAr pathway.
Under very strong basic conditions (e.g., sodium amide, NaNH₂), a cine-substitution pathway may become accessible. arkat-usa.org This reaction involves the elimination of HF to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, leading to a product where the incoming group is attached to the carbon adjacent to the one that originally bore the leaving group. This would result in a mixture of substitution products. arkat-usa.orgresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions on Fluorinated Aryl Systems
The 2,5-difluorophenyl moiety of this compound serves as a substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. While the carbon-fluorine bond is generally robust, the other positions on the aromatic ring (C-H bonds) can be functionalized, or a halogen can be introduced to facilitate classical cross-coupling. nih.gov Palladium-catalyzed reactions are particularly prominent in this context. researchgate.netnih.gov
Prominent cross-coupling strategies applicable to this fluorinated system include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. researchgate.netwikipedia.org
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org For a molecule like this compound, a synthetic precursor such as Diethyl 4-bromo-2,5-difluorobenzylphosphonate would be an ideal substrate. The reaction proceeds in the presence of a palladium catalyst and a base, yielding a biaryl structure. mdpi.com The electronic properties of the fluorinated ring can influence the efficiency of the catalytic cycle. thieme-connect.de
Buchwald-Hartwig Amination: This method enables the formation of aryl amines from aryl halides or pseudohalides. wikipedia.orglibretexts.org Utilizing a palladium catalyst with specialized phosphine ligands, an appropriately halogenated this compound derivative can be coupled with a wide range of primary or secondary amines. organic-chemistry.orgresearchgate.net The choice of ligand and base is crucial for achieving high yields and accommodating diverse functional groups. wikipedia.org
The table below summarizes typical conditions for these transformations on analogous fluorinated aryl systems.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd(PPh₃)₄ with a phosphine ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl-Aryl (C-C) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ with ligands like BINAP or XPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Aryl-Nitrogen (C-N) |
Functional Group Interconversions and Derivatization of the Benzyl (B1604629) Moiety
The benzyl moiety, specifically the methylene (B1212753) bridge (-CH₂-), is a key site for reactivity in this compound. The adjacent phosphonate group and the electron-withdrawing difluorophenyl ring significantly increase the acidity of the benzylic protons, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile, enabling a wide range of derivatization strategies. libretexts.org
Deprotonation of the benzylic carbon using a strong base (e.g., NaH, LDA, or KHMDS) generates a phosphonate carbanion. nrochemistry.comgoogle.com This intermediate can react with various electrophiles to introduce new functional groups at the alpha-position.
Alkylation: The carbanion undergoes Sₙ2 reaction with alkyl halides to yield α-alkylated benzylphosphonates. libretexts.org This reaction is effective with primary and some secondary alkyl halides. researchgate.net
Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate carbanion reacts with aldehydes or ketones to form alkenes, typically with a high degree of E-stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds and is highly applicable for producing substituted stilbene (B7821643) derivatives from this compound. brainly.comorganic-chemistry.org
Acylation: Reaction with acyl chlorides or other acylating agents can introduce a keto group at the benzylic position, leading to the formation of β-ketophosphonates. mdpi.comresearchgate.net
The following table illustrates the versatility of the benzylic carbanion in synthesis.
| Reaction | Electrophile | Product Class | Key Features |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | α-Alkyl Benzylphosphonate | Forms a new C-C single bond. |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone (R₂C=O) | Stilbene/Alkene Derivative | Forms a C=C double bond, usually E-selective. |
| Acylation | Acyl Chloride (RCOCl) | β-Ketophosphonate | Introduces a carbonyl group alpha to the phosphorus. |
Building upon the fundamental reactivity of the molecule, more complex derivatives can be synthesized. A particularly important class of derivatives is α-aminophosphonates, which are known for their biological activities. nih.gov
The Kabachnik-Fields reaction is a one-pot, three-component condensation used to synthesize α-aminophosphonates. nih.gov This reaction involves an amine, a carbonyl compound (in this case, 2,5-difluorobenzaldehyde), and a dialkyl phosphite (B83602) (diethyl phosphite). This approach allows for the direct installation of a substituted amino group at the benzylic position, providing access to a library of novel derivatives with potential pharmaceutical applications.
An illustrative synthetic pathway is shown below:
| Step | Reactants | Reaction Type | Product |
|---|---|---|---|
| 1 | 2,5-Difluorobenzaldehyde (B1295323), an Amine (R-NH₂), Diethyl Phosphite | Kabachnik-Fields Reaction | Diethyl (amino(2,5-difluorophenyl)methyl)phosphonate |
Further modifications can be made to these derivatives, such as N-acylation or N-alkylation of the amino group, to further explore the chemical space around the this compound scaffold. nih.gov
Role of Fluorine Atoms in Modulating Reactivity and Selectivity
The two fluorine atoms on the aromatic ring are not mere spectators; they profoundly influence the electronic properties of the entire molecule, thereby modulating its reactivity and the selectivity of its transformations.
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. libretexts.orgleah4sci.com
On the Benzylic Position: This effect is transmitted through the aromatic ring to the benzylic carbon, increasing the acidity of the benzylic protons. mdpi.com This makes the formation of the phosphonate carbanion (discussed in section 5.3.1) more favorable, often allowing for the use of milder bases compared to non-fluorinated analogues.
On the Aryl Ring: The inductive withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atoms (C3, C4, and C6). stackexchange.comwyzant.com This makes the direct displacement of a leaving group (like an additional halide) at these positions by a nucleophile a viable synthetic strategy.
Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic π-system. doubtnut.com While this effect counteracts the inductive effect, it is generally weaker for halogens and does not override the powerful deactivating nature of the -I effect in electrophilic reactions.
The cumulative effects of the fluorine substituents are summarized below.
| Molecular Moiety | Effect of Fluorine Atoms | Consequence |
|---|---|---|
| Benzylic -CH₂- Protons | Strong -I effect increases acidity | Facilitates carbanion formation for alkylation, HWE, etc. |
| Aromatic Ring (vs. Electrophiles) | Strong -I effect deactivates the ring | Low reactivity in electrophilic aromatic substitution. |
| Aromatic Ring (vs. Nucleophiles) | Strong -I effect activates the ring | Enhanced reactivity in nucleophilic aromatic substitution (SNAr). |
Advanced Applications and Utilization of Diethyl 2,5 Difluorobenzylphosphonate in Synthetic Organic Chemistry
Diethyl 2,5-difluorobenzylphosphonate as a Building Block in Complex Molecular Architectures
The structure of this compound makes it an ideal precursor for the synthesis of more complex molecules. The phosphonate (B1237965) group can be readily converted into a stabilized carbanion, which serves as a potent nucleophile for carbon-carbon bond formation, while the difluorinated phenyl ring imparts unique electronic and metabolic properties to the target molecule.
Construction of Fluorinated Aromatic Scaffolds
A primary application of this compound is in the construction of fluorinated aromatic scaffolds, particularly through the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netrsc.org This reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an alkene with high stereoselectivity, predominantly favoring the (E)-isomer. researchgate.netsci-hub.se
The HWE reaction using this compound allows for the synthesis of various fluorinated stilbenes and related vinylarenes. selvita.comcambridgemedchemconsulting.com These structures are of significant interest due to the influence of fluorine on the electronic properties, crystal packing, and biological activity of the molecules. selvita.com The reaction proceeds by activating the phosphonate with a base (e.g., sodium hydride, potassium tert-butoxide) to generate the nucleophilic carbanion, which subsequently adds to a carbonyl compound. The resulting intermediate eliminates a water-soluble dialkyl phosphate (B84403) salt to yield the desired alkene. researchgate.net
Table 1: Representative Horner-Wadsworth-Emmons Reaction An illustrative example based on the synthesis of fluorinated stilbenes. selvita.com
| Reactant 1 | Reactant 2 (Aldehyde) | Base | Solvent | Product | Typical Yield |
|---|---|---|---|---|---|
| This compound | Substituted Benzaldehyde | NaH or KOBut | THF or DME | (E)-2,5-Difluorostilbene derivative | Good to Excellent |
This methodology provides a reliable route to complex aromatic systems where the 2,5-difluorophenyl group can be strategically positioned to modulate the molecule's properties. The incorporation of fluorine can enhance metabolic stability, increase lipophilicity, and alter binding affinities to biological targets. researchgate.netcambridgemedchemconsulting.com
Incorporation into Natural Product Analogs through Synthetic Strategies
The HWE reaction is a cornerstone in the total synthesis of natural products and their analogs. this compound can serve as a key building block to introduce a fluorinated aromatic fragment into analogs of biologically active natural products. While specific examples detailing the use of the 2,5-difluoro isomer in this context are not prevalent in the literature, the strategy is well-established for other benzylphosphonates.
The process involves using the phosphonate to construct a carbon-carbon double bond at a crucial point in a synthetic sequence. This allows for the creation of fluorinated versions of natural products, which can lead to improved pharmacokinetic profiles or novel biological activities. rsc.org The C-F bond is significantly stronger than a C-H bond, making molecules more resistant to metabolic degradation at that position. cambridgemedchemconsulting.com The introduction of the 2,5-difluorophenyl moiety can therefore be a deliberate design choice to block metabolic pathways and enhance the therapeutic potential of a natural product scaffold.
Catalytic Roles or Ligand Development in Organic Transformations
Currently, there is no significant body of research indicating that this compound or related simple benzylphosphonates are used directly as catalysts or as precursors for ligand development in major organic transformations. The primary utility of this compound class lies in their role as stoichiometric reagents, particularly in olefination reactions as described above. The synthesis of benzylphosphonates often employs catalytic methods, such as palladium-catalyzed cross-coupling, but the final phosphonate product itself is not typically used to facilitate other reactions catalytically. frontiersin.org
Development of Novel Reagents and Methodologies Utilizing this compound
The principal methodology that relies on this compound is the Horner-Wadsworth-Emmons reaction. This well-established method is continually refined and applied in new contexts, such as the synthesis of novel materials and complex drug candidates. selvita.com The use of this specific phosphonate contributes to the growing toolbox of fluorinated reagents available to synthetic chemists.
The development of methodologies utilizing this reagent focuses on leveraging its ability to reliably form (E)-alkenes. For instance, its reaction with various aromatic and aliphatic aldehydes provides a straightforward and high-yielding route to a diverse range of 1-(2,5-difluorophenyl)-2-substituted ethylenes. This predictable reactivity and stereoselectivity make it a valuable tool in multi-step synthetic campaigns where precise control over geometry is required.
Bioisosteric Replacements in Chemical Biology Research
The phosphonate group is a well-recognized and widely used bioisostere for the phosphate group, a functionality central to countless biological processes. rsc.orgnih.gov The strategic replacement of a phosphate with a phosphonate can yield molecules with enhanced stability and modified properties, making them valuable tools in chemical biology and drug discovery.
Design Principles for Phosphate Bioisosteres
The design of phosphonates as phosphate bioisosteres is based on several key principles:
Structural Mimicry : The phosphonate group [-CH₂-P(O)(OR)₂] is structurally similar to a phosphate group [-O-P(O)(OR)₂]. Both are tetrahedral at the phosphorus center and can engage in similar non-covalent interactions, such as hydrogen bonding, with enzyme active sites. researchgate.net
Enhanced Stability : The key difference is the replacement of a labile ester P-O-C bond with a robust, non-hydrolyzable P-C bond. frontiersin.org This makes phosphonate-containing molecules resistant to cleavage by phosphatases and other ester-hydrolyzing enzymes, a critical advantage for developing enzyme inhibitors or stable analogs of phosphorylated substrates. nih.gov
Influence of Fluorine : The presence of the 2,5-difluoro substitution on the benzyl (B1604629) ring further refines the bioisosteric properties. Fluorine is a bioisostere for hydrogen but has profoundly different electronic properties. selvita.comcambridgemedchemconsulting.comnih.gov The high electronegativity of fluorine can alter the acidity of the phosphonate group, influence molecular conformation, and create new interactions (e.g., dipole-dipole, orthogonal multipolar C-F---C=O) within a protein binding site. nih.govtandfonline.com Furthermore, fluorination of the aromatic ring is a common strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. cambridgemedchemconsulting.com
Therefore, this compound is not just a reagent for C-C bond formation but also a precursor for creating sophisticated phosphate mimics. The resulting 2,5-difluorobenzylphosphonate moiety can be incorporated into molecules designed to inhibit enzymes that process phosphorylated substrates, such as protein tyrosine phosphatases, providing stable and potentially more effective therapeutic agents. nih.gov
Chemical Strategies for Incorporating Phosphonate Bioisosteres into Target Molecules
The incorporation of phosphonate groups, such as the this compound moiety, into organic molecules is a cornerstone of modern medicinal chemistry. Phosphonates serve as effective bioisosteres for phosphates, offering enhanced stability against enzymatic hydrolysis while mimicking the charge and tetrahedral geometry of the phosphate group. rsc.orgnih.gov The formation of the crucial carbon-phosphorus (C-P) bond is a synthetic challenge addressed by several robust and versatile chemical strategies. These methods provide pathways both for the initial synthesis of phosphonate building blocks and for their subsequent integration into more complex target structures.
The primary methodologies for creating the C-P bond essential for phosphonate synthesis are the Michaelis-Arbuzov reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and various metal-catalyzed cross-coupling reactions. Each offers a distinct approach to incorporating the phosphonate bioisostere.
The Michaelis-Arbuzov Reaction: A Primary Route to Benzylphosphonates
The Michaelis-Arbuzov reaction is arguably the most fundamental and widely used method for forming C-P bonds to synthesize phosphonate esters. eurekaselect.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The process proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.orgorganic-chemistry.org
For the synthesis of a specific compound like this compound, this strategy is highly applicable. The reaction would involve the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on a suitable precursor like 2,5-difluorobenzyl bromide.
Reaction Scheme:
Step 1 (SN2 Attack): The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 2,5-difluorobenzyl bromide, displacing the bromide ion and forming a triethoxy(2,5-difluorobenzyl)phosphonium salt.
Step 2 (Dealkylation): The displaced bromide anion then attacks one of the ethyl groups of the phosphonium intermediate in a second SN2 reaction, resulting in the formation of this compound and bromoethane (B45996) as a byproduct. wikipedia.org
While effective, the classical Michaelis-Arbuzov reaction often requires high temperatures, especially for less reactive halides. frontiersin.org Modern advancements have led to the development of milder and more efficient protocols, including the use of Lewis acids or microwave irradiation to accelerate the reaction and improve yields. eurekaselect.comorganic-chemistry.org
| Reactant 1 | Reactant 2 | General Conditions | Product Type | Reference |
| Trialkyl Phosphite | Alkyl Halide | Heat (120-160 °C) | Alkyl Phosphonate | wikipedia.org |
| Triethyl Phosphite | 2,5-Difluorobenzyl Bromide | Heat or Lewis Acid Catalyst | This compound | organic-chemistry.org |
| Triaryl Phosphite | Aryl Iodide | Palladium Catalyst, Water | Aryl Phosphonate | organic-chemistry.org |
The Horner-Wadsworth-Emmons (HWE) Reaction: Building Alkenes
Once a phosphonate like this compound is synthesized, the Horner-Wadsworth-Emmons (HWE) reaction provides a powerful method for incorporating this entire moiety into a larger molecule through the formation of a carbon-carbon double bond. The HWE reaction is a modification of the Wittig reaction and utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.org
This strategy begins with the deprotonation of the phosphonate at the carbon adjacent (alpha) to the phosphorus atom. For this compound, this would be the benzylic carbon. A suitable base (e.g., sodium hydride, sodium ethoxide) is used to generate the stabilized carbanion. youtube.com This carbanion then acts as a nucleophile, attacking an aldehyde or ketone. The resulting intermediate collapses to form an alkene, with the dialkylphosphate salt as an easily removable, water-soluble byproduct. wikipedia.orgorganic-chemistry.org
A key advantage of the HWE reaction is its high stereoselectivity, typically producing the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org This control is crucial in the synthesis of complex, biologically active molecules where stereochemistry dictates function.
| Reactant 1 | Reactant 2 | Base | Product Type | Key Feature | Reference |
| Stabilized Phosphonate Ester | Aldehyde or Ketone | NaH, NaOEt, BuLi | (E)-Alkene | High E-selectivity | wikipedia.orgorganic-chemistry.org |
| This compound | Aldehyde (R-CHO) | Sodium Ethoxide | (E)-1-(2,5-difluorophenyl)-2-R-ethene | Incorporation of the entire benzylphosphonate precursor | youtube.com |
Palladium-Catalyzed Cross-Coupling Reactions
Another advanced strategy for forming C-P bonds, particularly for creating aryl- and benzylphosphonates, involves palladium-catalyzed cross-coupling reactions. The Hirao reaction is a prominent example, which couples dialkyl phosphites with aryl or vinyl halides. wikipedia.org This method offers an alternative route to synthesizing the initial phosphonate building block. For instance, this compound could potentially be synthesized by coupling diethyl phosphite with 2,5-difluorobenzyl halide using a palladium catalyst and a suitable ligand, such as Xantphos. organic-chemistry.org These transition-metal-catalyzed methods often proceed under milder conditions than the traditional Arbuzov reaction and can exhibit broad functional group tolerance. organic-chemistry.org
Summary of Strategies
The synthetic organic chemist has a robust toolkit for incorporating phosphonate bioisosteres into target molecules. The Michaelis-Arbuzov reaction remains a primary and reliable method for the initial synthesis of key building blocks like this compound from simple precursors. Following its synthesis, the Horner-Wadsworth-Emmons reaction serves as a premier strategy for attaching this entire moiety to a larger molecular scaffold via a stereoselective olefination. Complemented by modern cross-coupling techniques, these methods provide the necessary flexibility and control to integrate phosphonate groups into a diverse array of complex, biologically relevant molecules.
Future Perspectives and Emerging Research Directions for Diethyl 2,5 Difluorobenzylphosphonate
Exploration of Asymmetric Synthesis Approaches
The synthesis of chiral phosphonates is a rapidly growing area of organophosphorus chemistry, driven by the demand for enantiomerically pure compounds in medicinal chemistry and materials science. mdpi.com For Diethyl 2,5-difluorobenzylphosphonate, future research will likely pivot towards developing asymmetric synthetic routes to access chiral derivatives, particularly those with stereogenic centers at the α-carbon or the phosphorus atom.
Key research directions may include:
Catalytic Enantioselective Methods: The development of catalytic systems using chiral transition metals or organocatalysts for the asymmetric hydrophosphonylation of imines derived from 2,5-difluorobenzaldehyde (B1295323) could yield chiral α-aminophosphonates. mdpi.com
Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries attached to either the phosphonate (B1237965) or the benzyl (B1604629) group to direct stereoselective transformations is another promising strategy.
Phosphoramidate Rearrangements: Methodologies involving the rearrangement of chiral phosphoramidates could be adapted to produce enantiomerically enriched benzylphosphonates. mdpi.com
These approaches would enable the synthesis of specific stereoisomers, allowing for detailed investigation into their differential biological activities and applications as chiral ligands or building blocks.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Advantages | Key Challenge |
|---|---|---|---|
| Catalytic Asymmetric Hydrophosphonylation | Addition of a P-H bond across a C=N bond using a chiral catalyst. | High atom economy; catalytic nature allows for low loading of the chiral source. | Development of a catalyst effective for the specific fluorinated substrate. |
| Chiral Auxiliary Approach | Covalent attachment of a chiral molecule to guide a stereoselective reaction, followed by its removal. | Well-established and often predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal of the auxiliary. |
| Enzyme-Catalyzed Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity under mild, environmentally friendly conditions. | Finding a suitable enzyme and optimizing reaction conditions. |
Investigation of Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer powerful, green alternatives to traditional chemical synthesis by using light or electricity to drive reactions. city.ac.ukbeilstein-journals.org Future studies on this compound could explore these avenues for novel transformations.
Photochemical Reactions: The aromatic ring and the C-P bond present potential sites for photochemical activity. Research could investigate photo-induced Arbuzov reactions, radical additions to the benzyl group, or photo-degradation pathways. city.ac.ukmdpi.com The influence of the fluorine substituents on the photochemical stability and reactivity will be a key area of study.
Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for forming chemical bonds. beilstein-journals.org The electrochemical coupling of 2,5-difluorobenzyl halides with trialkyl phosphites could offer a controlled and efficient route to the target compound. frontiersin.org Furthermore, electrochemical methods could be used to mediate the oxidation or reduction of the phosphonate, potentially leading to novel phosphorus-containing species. Recent advances in the electrochemical synthesis of organophosphorus compounds have highlighted its potential as a green, precise, and low-cost method. beilstein-journals.org
Integration with Flow Chemistry and Sustainable Synthetic Practices
The principles of green chemistry are increasingly guiding synthetic route design. youtube.com For this compound, future research will likely focus on integrating more sustainable practices, with flow chemistry being a prominent technology.
Flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. researchgate.netrsc.org The synthesis of phosphonates has been successfully adapted to continuous-flow systems, often resulting in higher yields and purity. researchgate.netresearchgate.net Future work could optimize the synthesis of this compound using flow reactors, potentially enabling telescoped reaction sequences where crude intermediates are directly used in subsequent steps, minimizing waste. thalesnano.com
Sustainable approaches could also involve:
The use of greener solvents and recyclable catalysts. frontiersin.orgresearchgate.net
Atom-economical reactions that maximize the incorporation of starting materials into the final product. youtube.com
Exploration of catalytic systems, such as PEG/KI, which avoid volatile organic solvents and harsh reagents. frontiersin.org
Table 2: Comparison of Batch vs. Flow Synthesis for Phosphonates
| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |
|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent due to high surface area-to-volume ratio. | Enhanced safety, prevention of hotspots and side reactions. |
| Scalability | Often requires re-optimization of conditions. | Scaled by running the reactor for longer times ("scale-out"). | More straightforward and predictable scale-up. |
| Reaction Time | Typically hours. | Can be reduced to minutes. | Increased throughput and efficiency. |
| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes minimize the hazard potential. | Safer handling of exothermic or hazardous reactions. |
Advanced Materials Science Applications
The incorporation of both fluorine and phosphorus atoms into a single molecule makes this compound an attractive building block for advanced materials. acs.org Fluorinated polymers are known for their chemical inertness, thermal stability, and hydrophobicity, while phosphonate groups can impart properties like flame retardancy, metal chelation, and adhesion to surfaces. acs.orgrsc.orgresearchgate.net
Emerging research directions include:
Fluorinated Polymers: The compound could be functionalized into a monomer and copolymerized to create novel fluoropolymers. acs.org Such materials could find applications as high-performance coatings, proton-exchange membranes for fuel cells, or advanced dielectrics. acs.orgrsc.orgacs.org
Flame Retardants: Organophosphorus compounds are widely used as flame retardants. This compound could be investigated as an additive or a reactive flame retardant in polymers like PET, where the phosphonate group can promote char formation in the event of a fire. europa.eu
Surface Modification: The phosphonate group has a strong affinity for metal oxide surfaces. This allows for the use of such molecules in creating self-assembled monolayers to modify the surface properties of materials, for instance, in creating anti-corrosion or hydrophobic coatings on stainless steel. rsc.orgrsc.org
Synergistic Research at the Interface of Organic Chemistry and Related Disciplines
The true potential of this compound will likely be unlocked through collaborative, interdisciplinary research. rsc.orgrsc.org Its structural motifs are relevant to several fields beyond traditional organic synthesis.
Medicinal Chemistry: Phosphonates are well-known bioisosteres of phosphates and carboxylates, enabling them to act as enzyme inhibitors. mdpi.com The difluorobenzyl moiety can enhance binding affinity and improve metabolic stability. Future research could explore derivatives of this compound as potential inhibitors for enzymes involved in diseases, leveraging the unique properties imparted by the fluorine atoms.
Agrochemistry: Organophosphorus compounds have a long history of use in agriculture. thalesnano.com Research could focus on synthesizing and screening derivatives for potential herbicidal, fungicidal, or insecticidal activity, where the difluorophenyl group could confer novel modes of action or improved efficacy.
Catalysis: Functionalized phosphonates can serve as ligands for transition metal catalysts. The electronic properties of the difluorinated ring could be used to tune the activity and selectivity of metal complexes in various catalytic transformations.
This synergistic approach, combining the expertise of synthetic organic chemists with that of biologists, materials scientists, and engineers, will be crucial for translating the fundamental properties of this compound into practical applications. rsc.orgox.ac.uk
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Diethyl 2,5-difluorobenzylphosphonate, and how is its purity validated?
- Methodology : The synthesis typically involves nucleophilic substitution or Arbuzov reactions. For example, fluorinated benzyl halides can react with triethyl phosphite under anhydrous conditions. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS). Structural confirmation employs and NMR spectroscopy, referencing chemical shifts in similar fluorinated phosphonates (e.g., δ ~4.1–4.2 ppm for ethoxy groups, δ -110 to -120 ppm for aromatic fluorine) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust (Safety Code S22) and skin contact (S24/25). Solubility in organic solvents (e.g., DCM, chloroform) necessitates proper waste disposal. Irritation risks align with Safety Code 36/37/38 for phosphonates .
Advanced Research Questions
Q. How do steric and electronic effects of 2,5-difluorination influence the reactivity of the benzylphosphonate group?
- Methodology : Fluorine's electron-withdrawing nature enhances electrophilicity at the phosphorus center, facilitating nucleophilic attacks in cross-coupling reactions. Steric hindrance from 2,5-substitution can reduce reaction yields, requiring optimization of catalysts (e.g., Pd-based) or reaction temperatures. Compare NMR shifts with non-fluorinated analogs (e.g., upfield shifts due to reduced electron density) .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s molecular geometry?
- Methodology : Use X-ray crystallography (SHELXL refinement ) to resolve bond-length discrepancies. For computational models, validate DFT-optimized structures against experimental NMR coupling constants (e.g., ~20–25 Hz). If crystallography is impractical, employ NOESY or ROESY to confirm spatial arrangements .
Q. How can structural modifications enhance the bioactivity of benzylphosphonate derivatives, and what assays are suitable for evaluation?
- Methodology : Introduce electron-donating/withdrawing groups (e.g., methoxy, nitro) at the 3- or 4-positions to modulate lipophilicity and binding affinity. Assess antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. For mechanistic studies, use fluorescence quenching or molecular docking to map interactions with target enzymes .
Q. What analytical techniques differentiate between degradation products and synthetic intermediates of this compound?
- Methodology : Combine LC-MS/MS (for low-concentration impurities) and -NMR (to track fluorine environments). For hydrolysis products, monitor pH-dependent degradation via kinetic studies. Compare retention times and fragmentation patterns with synthesized reference standards (e.g., free phosphonic acid derivatives) .
Methodological Notes
- Crystallography : SHELX programs (e.g., SHELXL for refinement) are robust for resolving disorder in fluorinated aromatic systems. Use TWINABS for twinned data .
- Spectroscopy : Assign NMR peaks using decoupling experiments to distinguish coupling with nuclei.
- Toxicity Screening : Follow EFSA guidelines for neurotoxicity assessments, including in vitro micronucleus tests for genotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
